molecular formula C14H18FNO2 B5711208 1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine

1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine

Cat. No. B5711208
M. Wt: 251.30 g/mol
InChI Key: OJAMVIUMPLGLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine, commonly known as FP-MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FP-MPA belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of FP-MPA is not fully understood, but it is believed to work through the modulation of various neurotransmitters and receptors in the brain. FP-MPA has been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in cognitive function, mood regulation, and stress response. FP-MPA also acts on the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, cell survival, and protein synthesis.
Biochemical and Physiological Effects:
FP-MPA has been shown to have various biochemical and physiological effects in animal models. In neurology, FP-MPA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. FP-MPA has also been shown to reduce the levels of oxidative stress markers and inflammation in the brain. In psychiatry, FP-MPA has been shown to increase the levels of GABA, which is a neurotransmitter involved in anxiety and stress response. FP-MPA has also been shown to reduce the levels of cortisol, which is a hormone involved in the stress response.

Advantages and Limitations for Lab Experiments

FP-MPA has several advantages in lab experiments, including its high potency and selectivity for its target receptors. FP-MPA is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, FP-MPA also has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful dosing and safety precautions should be taken when using FP-MPA in lab experiments.

Future Directions

FP-MPA has several potential future directions in scientific research. In neurology, FP-MPA could be further studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. In psychiatry, FP-MPA could be studied for its potential use as an antidepressant and anxiolytic agent, as well as its effects on other psychiatric disorders such as schizophrenia. In oncology, FP-MPA could be further studied for its potential use as an anti-tumor agent and its effects on cancer cells. Additionally, the mechanism of action of FP-MPA could be further elucidated through molecular and cellular studies.

Synthesis Methods

FP-MPA can be synthesized through a multi-step process starting from 2-fluoroanisole and 4-methylpiperidine. The first step involves the acetylation of 2-fluoroanisole with acetic anhydride to form 1-(2-fluoroacetophenone)-2-methoxybenzene. The second step involves the reaction of 1-(2-fluoroacetophenone)-2-methoxybenzene with 4-methylpiperidine in the presence of a base to form FP-MPA. The final product can be purified through column chromatography.

Scientific Research Applications

FP-MPA has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, FP-MPA has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, FP-MPA has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, FP-MPA has been shown to have anti-tumor properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

2-(2-fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAMVIUMPLGLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone

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